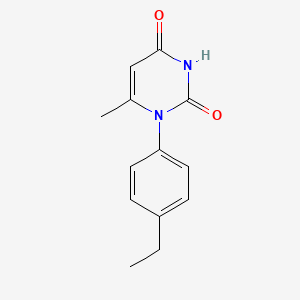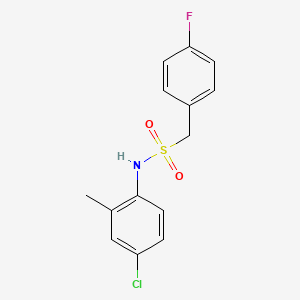![molecular formula C22H18N2O2 B5038889 N-[2-(1-naphthyloxy)ethyl]-2-quinolinecarboxamide](/img/structure/B5038889.png)
N-[2-(1-naphthyloxy)ethyl]-2-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-naphthyloxy)ethyl]-2-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a quinoline derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Mecanismo De Acción
The mechanism of action of N-[2-(1-naphthyloxy)ethyl]-2-quinolinecarboxamide is not fully understood. However, it has been suggested that this compound exerts its effects by inhibiting various enzymes and signaling pathways involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-[2-(1-naphthyloxy)ethyl]-2-quinolinecarboxamide has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis, inhibit cell cycle progression, and reduce tumor growth. In neurodegenerative disease research, N-[2-(1-naphthyloxy)ethyl]-2-quinolinecarboxamide has been studied for its potential neuroprotective effects, including reducing oxidative stress and inflammation. In antimicrobial research, this compound has been shown to have antibacterial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(1-naphthyloxy)ethyl]-2-quinolinecarboxamide has several advantages for lab experiments, including its potential applications in cancer research, neurodegenerative disease research, and antimicrobial research. However, this compound also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of N-[2-(1-naphthyloxy)ethyl]-2-quinolinecarboxamide. One direction is to further explore its potential applications in cancer research, neurodegenerative disease research, and antimicrobial research. Another direction is to study its potential side effects and toxicity in more detail. Additionally, further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods for this compound.
Conclusion:
N-[2-(1-naphthyloxy)ethyl]-2-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. While N-[2-(1-naphthyloxy)ethyl]-2-quinolinecarboxamide has several advantages for lab experiments, it also has limitations, including its potential toxicity. Further studies are needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods for this compound.
Métodos De Síntesis
N-[2-(1-naphthyloxy)ethyl]-2-quinolinecarboxamide can be synthesized using various methods, including the reaction of 2-aminobenzoic acid with 2-chloroethylamine hydrochloride and 1-naphthol in the presence of triethylamine. Another method involves the reaction of 2-chloroethylamine hydrochloride with 2-amino-3-carbethoxyquinoline in the presence of sodium hydride and 1-naphthol. The synthesis method plays a crucial role in determining the purity and yield of the final product.
Aplicaciones Científicas De Investigación
N-[2-(1-naphthyloxy)ethyl]-2-quinolinecarboxamide has been used in various scientific research applications, including cancer research, neurodegenerative disease research, and antimicrobial research. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells. In neurodegenerative disease research, N-[2-(1-naphthyloxy)ethyl]-2-quinolinecarboxamide has been studied for its potential neuroprotective effects. In antimicrobial research, this compound has shown activity against various bacterial strains.
Propiedades
IUPAC Name |
N-(2-naphthalen-1-yloxyethyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c25-22(20-13-12-17-7-2-4-10-19(17)24-20)23-14-15-26-21-11-5-8-16-6-1-3-9-18(16)21/h1-13H,14-15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVISGGVCHXTZJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCNC(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-naphthalen-1-yloxyethyl)quinoline-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

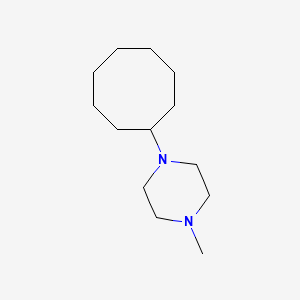
![5-{2-[3-(2,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5038821.png)

![4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzenesulfonamide](/img/structure/B5038836.png)
![1-(5-bromo-2-thienyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone dihydrobromide](/img/structure/B5038840.png)
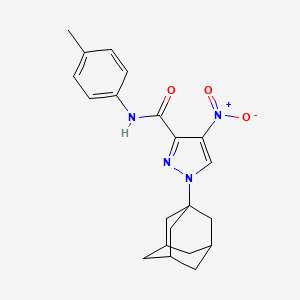

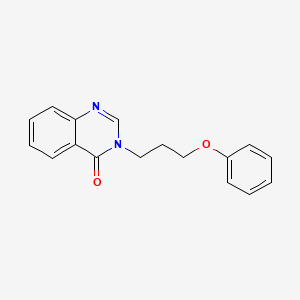
![3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B5038862.png)
![7-[4-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5038865.png)
